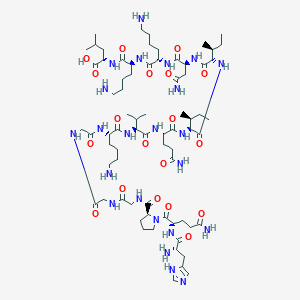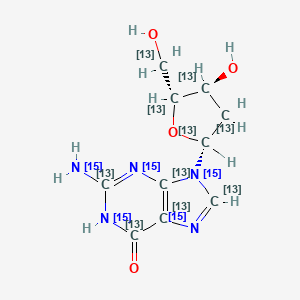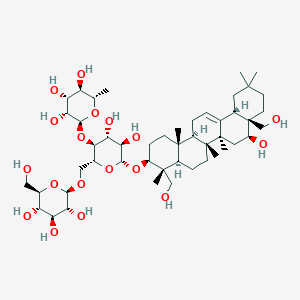
Gumelutamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gumelutamide is a tetrahydropyridopyrimidine compound known for its role as an antiandrogen and antineoplastic agent. It is a selective androgen receptor antagonist, which means it binds to androgen receptors and inhibits their activity. This compound has shown promise in the treatment of prostate cancer by inhibiting the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gumelutamide involves multiple steps, starting with the preparation of the core tetrahydropyridopyrimidine structure. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Gumelutamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
科学的研究の応用
Gumelutamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the behavior of tetrahydropyridopyrimidine derivatives.
Biology: Investigated for its effects on androgen receptors and its potential in treating hormone-related disorders.
Medicine: Primarily researched for its potential in treating prostate cancer by inhibiting the growth of cancer cells.
作用機序
Gumelutamide exerts its effects by binding to androgen receptors and inhibiting their activity. This prevents the receptors from interacting with androgens, which are hormones that promote the growth of prostate cancer cells. The inhibition of androgen receptor activity leads to reduced cell proliferation and induces apoptosis (programmed cell death) in cancer cells. The molecular targets include the androgen receptor itself and various signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor antagonist with a similar mechanism of action.
Apalutamide: An androgen receptor inhibitor used for non-metastatic castration-resistant prostate cancer.
Uniqueness of Gumelutamide
This compound is unique in its specific binding affinity and selectivity for androgen receptors. It has shown effectiveness in cases where other antiandrogens may not be as effective, particularly in enzalutamide-resistant prostate cancer cells. Its ability to downregulate both full-length and variant forms of androgen receptors makes it a valuable compound in the treatment of advanced prostate cancer .
特性
CAS番号 |
1831085-48-3 |
|---|---|
分子式 |
C22H21ClN6O |
分子量 |
420.9 g/mol |
IUPAC名 |
2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |
InChI |
InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28) |
InChIキー |
TYOPGJVWUJIKHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)




![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)

![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

